(R)-1-(2-bromo-4-fluorophenyl)ethanol

Asymmetric Synthesis Biocatalysis Chiral Resolution

Select (R)-1-(2-bromo-4-fluorophenyl)ethanol as your chiral synthon when stereochemical fidelity and the 2-bromo-4-fluoro pharmacophore are non-negotiable. Unlike racemic or regioisomeric analogs, this single enantiomer—with absolute (R)-configuration proven by X-ray crystallography—ensures reproducible downstream API synthesis and delivers low-nanomolar target affinity (e.g., CB2 Ki = 5.8 nM). Its pre-installed halogen pattern enables direct Suzuki/Buchwald cross-coupling for rapid hit-to-lead diversification. Procure this >99% ee enantioenriched building block to eliminate chiral uncertainty from your oncology or CNS pipeline.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 704909-66-0
Cat. No. B3043016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-bromo-4-fluorophenyl)ethanol
CAS704909-66-0
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Br)O
InChIInChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m1/s1
InChIKeyLPYZIWSUVOQESX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-(2-Bromo-4-fluorophenyl)ethanol (CAS 704909-66-0) for Chiral Drug Discovery


(R)-1-(2-Bromo-4-fluorophenyl)ethanol (CAS 704909-66-0) is a high-value chiral secondary alcohol distinguished by its ortho-bromo and para-fluoro substitution pattern on the phenyl ring . This specific halogen arrangement confers a unique electronic profile and defines a rigid stereocenter, making it a privileged building block for asymmetric synthesis and medicinal chemistry [1]. Unlike its simpler, non-halogenated or regioisomeric analogs, this compound serves as a direct precursor for advanced cross-coupling reactions and chiral drug intermediates where both stereochemical integrity and the 2-bromo-4-fluorophenyl motif are critical [2]. Its applications are centered in the development of targeted pharmaceuticals, including kinase inhibitors and potential CNS-active agents, where its precise molecular geometry is a non-negotiable requirement [3].

Why (R)-1-(2-Bromo-4-fluorophenyl)ethanol Cannot Be Swapped for Unsubstituted or Regioisomeric Analogs


Interchanging (R)-1-(2-bromo-4-fluorophenyl)ethanol with its non-halogenated or regioisomeric counterparts (e.g., 3-bromo-4-fluoro or 2-bromo-5-fluoro derivatives) will compromise project outcomes due to a loss of stereochemical identity and divergent reactivity. The specific 2-bromo-4-fluoro substitution pattern is not arbitrary; it is a critical pharmacophoric element in target molecules, and its presence in the chiral alcohol building block directly enables late-stage functionalization via cross-coupling reactions that other analogs cannot support [1]. As verified by X-ray crystallography, the absolute (R)-configuration of this compound is unambiguous, ensuring reproducibility in chiral syntheses—a guarantee that racemic mixtures or stereochemically undefined alternatives cannot provide [2]. The following quantitative evidence establishes the specific, non-fungible advantages that justify the selection and procurement of this precise compound.

Quantitative Evidence for Selecting (R)-1-(2-Bromo-4-fluorophenyl)ethanol (CAS 704909-66-0) Over Alternatives


Stereochemical Fidelity: 99% Enantiomeric Excess via Biocatalytic Synthesis for (R)-Enantiomer

While microbial reduction methods have been extensively documented for the synthesis of the (S)-enantiomer, achieving >90% yield and 99% enantiomeric excess (ee) using various organisms, the procurement value of the (R)-enantiomer is anchored in its verified absolute configuration and a distinct biocatalytic route that also achieves >99% ee [1][2]. This differentiates the (R)-enantiomer from the (S)-enantiomer (CAS 290331-08-7) and racemic mixtures by providing a separate, high-fidelity stereochemical input. The absolute configuration of the (R)-enantiomer has been unambiguously confirmed by X-ray diffraction analysis, which provides the foundational structural certainty that is essential for its use in chiral syntheses, a level of validation not available for many commercial analogs [3].

Asymmetric Synthesis Biocatalysis Chiral Resolution

Halogenation Pattern: The 2-Bromo-4-Fluoro Motif as a Critical Pharmacophore for High-Affinity CB2 Receptor Agonists

The 2-bromo-4-fluorophenyl moiety, which is pre-installed in (R)-1-(2-bromo-4-fluorophenyl)ethanol, is not a generic lipophilic group but a specific structural feature that drives high-affinity binding in advanced drug candidates. In a series of fluorinated CB2 receptor agonists developed for PET imaging, the carbazole derivative containing the 2-bromo-4-fluorophenyl moiety (compound 20a) demonstrated the highest receptor affinity, with a Ki of 5.8 nM [1][2]. This direct quantitative link between the specific 2-bromo-4-fluoro substitution and picomolar binding affinity establishes the value of this building block over other halogenated or non-halogenated phenyl ethanol derivatives for CNS-targeted drug discovery programs.

Medicinal Chemistry CNS Drug Discovery GPCR Ligands

Synthetic Utility: Enabling Cross-Coupling Chemistry Unavailable to Non-Halogenated Analogs

Unlike non-halogenated chiral phenylethanols such as (R)-1-phenylethanol, the presence of the bromine atom in (R)-1-(2-bromo-4-fluorophenyl)ethanol makes it a competent partner for a suite of powerful cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The ortho-bromo substituent acts as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation, enabling the direct and stereochemically controlled introduction of complex molecular fragments [2]. This capability is a stark contrast to unsubstituted or fluoro-only analogs, which are largely inert under these reaction conditions and require additional functionalization steps that introduce further complexity and potential for racemization.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Late-Stage Functionalization

Optimal Application Scenarios for (R)-1-(2-Bromo-4-fluorophenyl)ethanol (CAS 704909-66-0) Based on Evidentiary Data


Asymmetric Synthesis of Chiral Kinase Inhibitors and CNS Drug Candidates

Use (R)-1-(2-bromo-4-fluorophenyl)ethanol as a key chiral synthon in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Its rigid aromatic framework and well-defined (R)-stereochemistry, as proven by X-ray crystallography, ensure the stereochemical fidelity of downstream intermediates [1]. The pre-installed 2-bromo-4-fluorophenyl motif is a privileged substructure in many kinase inhibitors, and the compound's ability to undergo cross-coupling reactions allows for direct diversification into focused chemical libraries for hit-to-lead and lead optimization programs in oncology and CNS diseases [2].

Development of High-Affinity PET Tracers and GPCR Ligands

Leverage the 2-bromo-4-fluorophenyl moiety of this building block as a core pharmacophore for the development of potent ligands for G protein-coupled receptors (GPCRs), particularly cannabinoid receptor type 2 (CB2). As demonstrated by the compound's inclusion in a ligand with a CB2 Ki of 5.8 nM, this specific halogen pattern is critical for achieving low-nanomolar binding affinities required for effective PET imaging agents and therapeutic candidates [1]. The chiral alcohol handle provides a convenient point for further elaboration and linker attachment.

Biocatalytic Process Development and Chiral Method Validation

Utilize (R)-1-(2-bromo-4-fluorophenyl)ethanol as a benchmark substrate for developing and validating new biocatalytic asymmetric reduction methods or chiral chromatographic separations. The established synthetic routes to both the (R) and (S) enantiomers, which can achieve >99% ee, provide a robust standard for evaluating the performance of novel engineered enzymes or assessing the enantiopurity of newly synthesized batches of similar chiral alcohols [1][2]. Its distinct halogen substitution pattern makes it a more challenging and representative substrate than simpler model compounds like 1-phenylethanol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2-bromo-4-fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.